molecular formula C18H16F3N3O3S2 B2722833 2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1797847-64-3

2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2722833
CAS No.: 1797847-64-3
M. Wt: 443.46
InChI Key: XCFRTIRNZWSZKB-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to act as a bioisostere for carbonyl-containing molecules like esters and amides . This compound incorporates a thiophene heterocycle and a piperidine ring modified with a 3-(trifluoromethyl)phenylsulfonyl group. The sulfonyl group is a common motif in compounds designed to interact with enzyme active sites, while the trifluoromethyl group can enhance metabolic stability and membrane permeability . While specific biological data for this compound is not yet available in the public scientific literature, its structural features suggest significant potential for research into multiple therapeutic areas. Compounds containing the 1,3,4-oxadiazole ring have demonstrated a wide range of pharmacological activities in research settings, including antimicrobial , anticancer , and anti-inflammatory effects . The mechanism of action for such compounds is often linked to the inhibition of key enzymes involved in disease progression. Research on analogous 1,3,4-oxadiazole derivatives has shown they can act by inhibiting enzymes such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase, which are critical targets in oncology . Other studies have identified 1,3,4-oxadiazoles as potent inhibitors of adenylyl cyclase type 1 (AC1), a target for chronic inflammatory pain . The presence of the sulfonamide group further suggests potential for targeting a variety of hydrolytic enzymes. This product is intended for research purposes only, providing a high-purity chemical tool for investigating new mechanisms of action, structure-activity relationships (SAR), and for use in high-throughput screening campaigns. Researchers can utilize this compound to explore its potential in developing novel therapeutic agents for infections, cancer, and central nervous system disorders. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-thiophen-3-yl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-4-1-5-15(9-14)29(25,26)24-7-2-3-12(10-24)16-22-23-17(27-16)13-6-8-28-11-13/h1,4-6,8-9,11-12H,2-3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRTIRNZWSZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article compiles relevant research findings, including data tables and case studies that highlight the biological activity of this compound.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C18H17F3N4O2S\text{C}_{18}\text{H}_{17}\text{F}_3\text{N}_4\text{O}_2\text{S}

This structure incorporates a thiophene ring, a trifluoromethyl group, and a piperidine moiety linked through an oxadiazole core. The unique combination of these functional groups is believed to contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many derivatives show antibacterial and antifungal properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Properties : Some oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Notably, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MCF-7 and A549 .
  • Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazoles has been explored, with some derivatives demonstrating significant activity in reducing inflammation markers in vitro .

1. Antimicrobial Efficacy

A study by Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most active compounds exhibited strong inhibition against Mycobacterium bovis BCG, suggesting that modifications to the oxadiazole core can enhance antimicrobial efficacy .

CompoundActivityReference
8aStrongly inhibited M. bovisDhumal et al., 2016
17aEffective against S. aureusDesai et al., 2016

2. Anticancer Activity

In a comparative study involving various oxadiazole derivatives, compounds were tested against human leukemia cell lines (CEM-13 and U-937). Some derivatives showed IC50 values lower than doxorubicin, indicating their potential as anticancer agents.

CompoundCell LineIC50 (µM)Reference
5aMCF-70.12MDPI, 2020
6aA5490.15MDPI, 2020

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, docking studies have indicated that the presence of the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins. This suggests a potential pathway for drug development focusing on receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazoles

The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:

Compound Name Substituent at Position 2 Substituent at Position 5 Reported Biological Activities References
Target Compound Thiophen-3-yl 1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl Not explicitly reported
2-[3-(4-Chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole 3-(4-Chlorophenyl)propan-3-one Substituted phenyl Anti-inflammatory, analgesic, low ulcerogenicity
2-(4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetic acid derivatives Triazole-thiadiazole hybrid Variable (e.g., acetic acid derivatives) Antibacterial, molecular docking potential

Key Observations:

  • Substituent Effects: The target compound’s trifluoromethylphenyl sulfonyl group enhances lipophilicity and metabolic stability compared to the 4-chlorophenyl propan-3-one group in Husain et al.’s anti-inflammatory derivatives .
  • Heterocyclic Hybrids: Hybridization with thiadiazole or triazole cores (e.g., ) improves antibacterial activity but may reduce selectivity due to increased molecular complexity .

Comparison with Thiophen-Containing Analogues

Thiophen substituents are critical for π-π interactions in drug-receptor binding. The position of thiophen substitution (2-yl vs. 3-yl) alters electronic properties:

Compound Name Thiophen Position Adjacent Functional Groups Key Properties References
Target Compound 3-yl 1,3,4-Oxadiazole core Enhanced aromatic stacking potential
4-(p-Tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione 2-yl Triazole-thione core Conformational flexibility, HOMO-LUMO modulation

Key Observations:

Role of Sulfonyl and Trifluoromethyl Groups

The trifluoromethylphenyl sulfonyl moiety is a distinguishing feature of the target compound. Comparisons with sulfonamide-containing analogues:

Compound Name Sulfonyl/CF3 Group Biological Relevance References
Target Compound 3-(Trifluoromethyl)phenyl sulfonyl Potential kinase inhibition, enhanced bioavailability
Propoxyphenyl hydroxyethylthiosildenafil 4-Hydroxyethylpiperazinyl sulfonyl PDE5 inhibition (sildenafil analogue)
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine None Insecticidal, fungicidal activity

Key Observations:

  • Sulfonyl Groups: The sulfonyl group in the target compound may improve binding affinity to enzymes or receptors, similar to sildenafil analogues .
  • Trifluoromethyl Effect: The CF3 group increases electronegativity and resistance to oxidative metabolism, a feature absent in non-fluorinated thiadiazoles .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-(thiophen-3-yl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole?

  • Methodology :

  • Use phosphorus oxychloride (POCl₃) as a cyclizing agent for 1,3,4-oxadiazole formation, a method validated for analogous oxadiazole derivatives .
  • Employ microwave-assisted synthesis to reduce reaction time and improve purity, as demonstrated for thiophene-containing oxadiazoles .
  • Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography using ethyl acetate/hexane gradients.
    • Key Parameters :
  • Solvent choice (e.g., ethanol or DMF for solubility of sulfonylpiperidine intermediates).
  • Temperature control during sulfonylation (40–60°C to avoid decomposition).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C). Compare with spectra of similar oxadiazoles .
  • FT-IR : Validate sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and oxadiazole (C=N at 1600–1650 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can researchers screen for preliminary biological activity?

  • Methodology :

  • Use PARP inhibition assays (via ELISA or fluorescence polarization), given the oxadiazole moiety’s role in targeting enzyme active sites .
  • Conduct molecular docking (AutoDock Vina) to predict binding affinity with targets like kinases or proteases, leveraging the sulfonylpiperidine group’s conformational flexibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD structural predictions)?

  • Methodology :

  • Perform DFT calculations (Gaussian 09) to optimize geometry and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies .
  • Use SHELX for XRD refinement to resolve ambiguities in piperidine ring conformation or sulfonyl group orientation .
    • Case Example : If NMR suggests planar thiophene but XRD shows puckering, DFT can assess energy barriers for ring distortion .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Modify the piperidine-3-sulfonyl group to alter steric/electronic profiles (e.g., replace trifluoromethyl with nitro or methoxy groups) and test inhibitory potency .
  • Use Free-Wilson analysis to quantify contributions of thiophene and oxadiazole moieties to biological activity .
    • Data Table : Example SAR for analogs (hypothetical):
Substituent on PiperidineIC₅₀ (PARP Inhibition, nM)Selectivity (vs. Trypsin)
-CF₃ (Parent Compound)12.3 ± 1.2>100-fold
-NO₂8.7 ± 0.950-fold
-OCH₃25.4 ± 2.1>200-fold

Q. How can researchers address low solubility in pharmacokinetic studies?

  • Methodology :

  • Synthesize prodrugs (e.g., ester derivatives of the sulfonyl group) to enhance aqueous solubility .
  • Use co-solvency approaches (PEG-400/water mixtures) for in vivo formulations, as validated for thiazole-triazole hybrids .

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